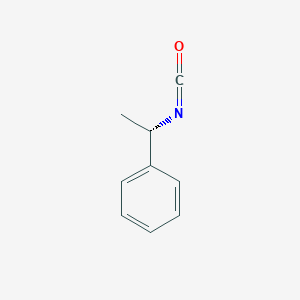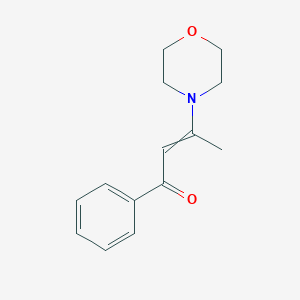
4-Methyl-1-naphthol
概要
説明
4-Methyl-1-naphthol, also known as this compound or 4-M1N, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is used in organic synthesis and as a reagent in biochemical and physiological studies. This compound is a versatile compound that can be used in a variety of laboratory experiments and has been used for various purposes, such as the synthesis of new compounds, the study of biochemical and physiological processes, and the identification of new drugs.
科学的研究の応用
多機能材料システム
4-メチル-1-ナフトールは、1-ナフトールの種類として、効率的な多機能材料システム(MFMS)の開発における可能性について研究されてきました。 これらのシステムは、有用な特性と良好な安定性を備えているため、さまざまな複合材料を使用しています . 1-ナフトールへの置換基の種類と位置は、その反応性と特性に影響を与える可能性があります .
防食材料
この化合物は、防食材料として使用できます。 芳香族構造の高い安定性と置換基によって与えられる極性は、この用途に適しています .
非線形光学(NLO)デバイス
4-メチル-1-ナフトールは、NLOデバイスで使用できます。 電子吸引基(EWG)から電子供与基(EDG)への変化により、NLO効果が向上します .
光化学反応性
4-メチル-1-ナフトールの光化学反応性は、特にその生物活性との関連において研究されてきました . キノンメチドの形成は、ナフトールからナフタリミドへの光誘起電子移動(PET)を含むプロセスで、低エネルギー発色団の励起時に開始される可能性があります .
生物活性
4-メチル-1-ナフトールの生物学的適用性は、子牛胸腺DNA(ct-DNA)とウシ血清アルブミン(BSA)への化合物の結合研究によって実証されました。 化合物の抗増殖活性は、照射の有無にかかわらず、ヒト癌腫細胞で調べられ、照射時に効果が強化されることが示されました .
工業生産
4-メチル-1-ナフトールを含む1-ナフトールは、染料や殺虫剤の製造における原料として広く使用されています。 また、化学、塗料、紙、農薬業界の副産物でもあります .
Safety and Hazards
将来の方向性
作用機序
Target of Action
This compound is a derivative of naphthol, and naphthol derivatives have been studied for their potential as cognition enhancers . .
Biochemical Pathways
The degradation of naphthalene involves two main operons: the “upper pathway,” which converts naphthalene to salicylate, and the “lower pathway,” which converts salicylate to central carbon pathway via catechol . .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents such as ethanol, ether, and benzene, but insoluble in water . This could potentially affect its bioavailability and distribution in the body.
Result of Action
Naphthol derivatives have been studied for their potential as cognition enhancers , suggesting that they may have effects on neuronal function and cognition
特性
IUPAC Name |
4-methylnaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUDUDXOEGHEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145042 | |
| Record name | 4-Methyl-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10240-08-1 | |
| Record name | 4-Methyl-1-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10240-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010240081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antioxidant properties of 4-Methyl-1-naphthol?
A1: Research suggests that this compound exhibits strong oxidation inhibiting properties, surpassing some industrially used antioxidants. [] This activity stems from its ability to act as a chain reaction inhibitor, effectively delaying the oxidation process. Specifically, it demonstrates superior antioxidant activity compared to other alkylnaphthols, including 7-methyl-1-naphthol. [] This difference highlights the impact of the methyl group's position on the naphthol ring structure. []
Q2: Are there any specific reactions where this compound plays a key role?
A2: Yes, this compound is a product in several noteworthy reactions. For instance, the acid-catalyzed aromatization of [4-2H]-1,4-epoxy-1-methyl-1,4-dihydronaphthalene results in the formation of this compound with partial deuterium retention at the 2-position. [] Additionally, it's a byproduct in the acid-catalyzed cleavage of 1,4-dimethyl-1,4-dihydronaphthalene 1,4-endoperoxide. [] This reaction, involving nucleophiles and yielding substituted naphthalenes, highlights the formation and reactivity of a hydroperoxy carbocation intermediate. []
Q3: How does this compound react in the presence of copper-amine catalysts and oxygen?
A3: In the presence of copper-amine catalysts and oxygen, this compound undergoes oxidation reactions, leading to the formation of various products. [] One pathway involves direct oxidation by the copper complex, yielding free radicals that dimerize to produce dinaphthols. These dinaphthols can be further oxidized to form naphthalene analogues of diphenoquinone. [] Interestingly, oxygen plays a crucial role in regenerating the cupric state from the cuprous state in this reaction pathway. [] Another reaction pathway results in the formation of 1,4-naphthaquinone derivatives, likely involving oxygen or hydrogen peroxide. [] The diversity of products formed highlights the complex reactivity of this compound in these oxidative conditions.
Q4: Can this compound be used in continuous alkylation reactions?
A4: Yes, research indicates that this compound can be effectively alkylated with alcohols in a continuous process using an iron catalyst. [] This finding suggests potential applications in the synthesis of more complex molecules containing the this compound scaffold.
Q5: What unique structural features of this compound are of interest?
A5: One intriguing structural aspect of this compound is the presence of a C–F⋯HO hydrogen bond, as observed in 8-fluoro-4-methyl-1-naphthol. [] This intramolecular interaction could influence the molecule's reactivity and physicochemical properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














